molecular formula C18H25N3O2S2 B2540815 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946342-37-6

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2540815
CAS No.: 946342-37-6
M. Wt: 379.54
InChI Key: OTAVIQHDLKJNRO-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a structurally complex sulfonamide derivative featuring:

  • A dimethylaminoethyl side chain, which introduces basicity and enhances solubility in physiological environments.
  • A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group, a bicyclic system that may contribute to lipophilicity and receptor binding.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-20(2)17(13-19-25(22,23)18-7-5-11-24-18)15-8-9-16-14(12-15)6-4-10-21(16)3/h5,7-9,11-12,17,19H,4,6,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAVIQHDLKJNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a dimethylamino group, a tetrahydroquinoline moiety, and a thiophene sulfonamide group. Its molecular formula is C20H26N4O2SC_{20}H_{26}N_4O_2S, and it possesses several functional groups that contribute to its biological activity.

Structural Characteristics

Component Description
Dimethylamino GroupEnhances receptor binding and solubility
Tetrahydroquinoline MoietyContributes to pharmacological effects
Thiophene SulfonamidePotentially involved in enzyme inhibition

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The dimethylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity.
  • Receptor Binding : The tetrahydroquinoline structure enhances the compound's affinity for specific receptors, potentially influencing signal transduction pathways.
  • Sulfonamide Functionality : This group may contribute to antibacterial properties by mimicking substrates required for bacterial growth.

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro assays revealed significant cytotoxicity against various cancer cell lines:

Cell Line GI % (Growth Inhibition) IC50 (µM)
HOP-92 (Lung)71.811.70
NCI-H460 (Lung)66.119.92
ACHN (Renal)66.0215.30

These results indicate that the compound exhibits selective growth inhibition across different tumor types, suggesting its potential utility in cancer therapy.

Kinase Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key kinases involved in cancer progression:

Kinase IC50 (µM)
CDK20.09
TRKA0.45

These findings highlight the compound's ability to inhibit critical pathways in tumor growth and proliferation.

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of the compound against a panel of 60 human cancer cell lines, it was found to exhibit remarkable activity against renal carcinoma cells (RFX 393), with a GI % of over 84% . This study underscores the compound's potential as a lead candidate for further development in oncology.

Study 2: Molecular Docking Simulations

Molecular docking studies have been conducted to explore the binding interactions between the compound and target proteins. The simulations suggest that the tetrahydroquinoline moiety facilitates strong π-π stacking interactions with aromatic residues in the active sites of kinases . These insights are crucial for optimizing the compound's structure for enhanced efficacy.

Comparison with Similar Compounds

Sulfonamide-Containing Agrochemicals

highlights sulfonylurea herbicides (e.g., metsulfuron-methyl, triflusulfuron-methyl), which share a sulfonamide group but differ significantly in backbone structure. Key distinctions include:

Feature Target Compound Sulfonylurea Herbicides ()
Core Structure Thiophene-sulfonamide Benzoate-sulfonylurea with triazine ring
Key Substituents Tetrahydroquinoline, dimethylaminoethyl Methoxy/ethoxy groups on triazine
Application Hypothesized pharmaceutical use Agricultural herbicides

The triazine ring in sulfonylureas facilitates herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

Thiophene-Based Amides

examines N-(2-nitrophenyl)thiophene-2-carboxamide , a carboxamide analog. Key comparisons include:

Feature Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide ()
Functional Group Sulfonamide (-SO₂NH-) Carboxamide (-CONH-)
Aromatic Substituents Tetrahydroquinoline, dimethylaminoethyl Nitrophenyl
Bioactivity Unknown (inferred CNS/antimicrobial potential) Antibacterial, antifungal, genotoxic

The carboxamide in exhibits antibacterial activity but genotoxicity, attributed to its nitro group. The target compound’s sulfonamide group may reduce toxicity while enhancing metabolic stability. Additionally, its dimethylaminoethyl side chain could improve blood-brain barrier penetration compared to the nitro-substituted analog .

Aromatic Sulfonamide Derivatives

lists simpler sulfonamides like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide , which lack the target compound’s heterocyclic complexity.

Feature Target Compound Sulfonamides
Complexity Multi-ring system (tetrahydroquinoline + thiophene) Single aromatic ring with simple substituents
Functional Groups Sulfonamide + tertiary amine Sulfonamide + halogen/alkyl groups
Hypothesized Use Drug candidate Specialty chemical intermediates

The target compound’s tertiary amine and tetrahydroquinoline groups likely enhance binding to biological targets (e.g., ion channels, GPCRs), whereas compounds are simpler intermediates for agrochemical or material synthesis .

Research Findings and Implications

  • Structural Flexibility: The dihedral angles between aromatic rings in ’s carboxamide (8.5–13.5°) suggest conformational adaptability, which may influence bioactivity.
  • Hydrogen-Bonding Networks : Unlike ’s carboxamide, which forms weak C–H⋯O/S interactions, the sulfonamide group in the target compound may engage in stronger hydrogen bonds, improving target affinity .

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